Superior KOR Binding Affinity and Selectivity
In competitive radioligand binding assays, BRL-52656 demonstrates sub-nanomolar affinity for the kappa opioid receptor (KOR), exhibiting a Ki of 0.640 nM in mouse KOR preparations [1]. This potency is significantly higher than that of the prototypical KOR agonist U-50488, which displays a Ki of 6.1-12 nM in similar assays [2]. The selectivity profile of BRL-52656 is equally distinct, with a Ki of 2341 nM at the mu-opioid receptor (MOR) and 1000 nM at the delta-opioid receptor (DOR), yielding selectivity ratios of approximately 3,658-fold (MOR/KOR) and 1,562-fold (DOR/KOR) [3].
| Evidence Dimension | Binding Affinity (Ki) and Selectivity (MOR/KOR, DOR/KOR) |
|---|---|
| Target Compound Data | KOR Ki = 0.640 nM; MOR Ki = 2341 nM; DOR Ki = 1000 nM |
| Comparator Or Baseline | U-50488: KOR Ki = 6.1-12 nM; Spiradoline (U-62066): KOR Ki = 8.6 nM, MOR Ki = 252 nM, DOR Ki = 9400 nM |
| Quantified Difference | BRL-52656 exhibits ~10- to 13-fold higher affinity for KOR than U-50488 and spiradoline. Its selectivity for KOR over MOR is ~3,658-fold, compared to ~29-fold for spiradoline. |
| Conditions | Radioligand displacement assays using [3H]-labeled ligands on recombinant or native opioid receptors from mouse, guinea pig, or human sources. |
Why This Matters
The enhanced potency and selectivity of BRL-52656 reduce the likelihood of off-target effects mediated by mu- or delta-opioid receptors, providing a cleaner pharmacological tool for isolating KOR-specific signaling pathways in complex biological systems.
- [1] BindingDB. (n.d.). BDBM50007164: Ki data for kappa-type opioid receptor (Mouse). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (n.d.). U50488 Ligand Activity Chart. View Source
- [3] BindingDB. (n.d.). BDBM50007164: Ki data for mu-type and delta-type opioid receptors. View Source
